Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester

Description

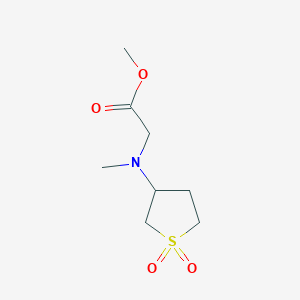

Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester is a modified glycine derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety attached to the nitrogen atom via a methyl group, with the carboxylic acid terminus esterified as a methyl ester. This structure confers unique electronic and steric properties due to the sulfone group (electron-withdrawing) and the saturated thiophene ring. The compound has been referenced in synthetic chemistry contexts, particularly in the development of intermediates for pharmaceuticals or agrochemicals .

Properties

CAS No. |

51070-59-8 |

|---|---|

Molecular Formula |

C8H15NO4S |

Molecular Weight |

221.28 g/mol |

IUPAC Name |

methyl 2-[(1,1-dioxothiolan-3-yl)-methylamino]acetate |

InChI |

InChI=1S/C8H15NO4S/c1-9(5-8(10)13-2)7-3-4-14(11,12)6-7/h7H,3-6H2,1-2H3 |

InChI Key |

DGPNGBXMACIVGR-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)OC)C1CCS(=O)(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester typically involves the reaction of glycine derivatives with methylating agents and tetrahydro-1,1-dioxido-3-thienyl compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the methyl ester group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The tetrahydro-1,1-dioxido-3-thienyl group can modulate the compound’s reactivity and binding affinity, influencing its biological and chemical effects. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.

Comparison with Similar Compounds

Sodium Lauroyl Sarcosinate (Sodium N-Lauroyl-N-methylglycinate)

Structure : Sodium salt of N-lauroyl-N-methylglycine.

Key Differences :

- The substituent on the glycine nitrogen is a lauroyl (C12 acyl) chain instead of the sulfolane group.

- The carboxylic acid is deprotonated as a sodium salt, enhancing water solubility, unlike the methyl ester in the target compound.

Applications : Widely used in cosmetics and personal care products as a surfactant due to its amphiphilic properties .

Glycine, N-(Trifluoroacetyl)-, Methyl Ester

Structure : Methyl ester of N-trifluoroacetyl glycine.

Key Differences :

3-(3-Nitrophenyl)-2-propenoic Acid 2-[Methyl(tetrahydro-1,1-dioxido-3-thienyl)amino]-2-oxoethyl Ester

Structure: Contains the same methyl(tetrahydro-1,1-dioxido-3-thienyl)amino group but conjugated to a nitro-substituted propenoic acid ester. Key Differences:

- The glycine backbone is replaced with a propenoic acid moiety.

- The nitro group introduces additional reactivity for electrophilic substitution. Applications: Potential use in medicinal chemistry for targeted drug delivery due to its nitroaromatic and sulfolane components .

Glycine, N-[[6-Methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methyl-, 2-Hydroxyethyl Ester

Structure : Features a thioxomethyl linkage to a naphthalene ring and a 2-hydroxyethyl ester.

Key Differences :

- The sulfolane group is absent; instead, a thioxomethyl-naphthalene substituent provides aromaticity and hydrogen-bonding capacity.

Applications : Investigated for enzyme inhibition or receptor modulation due to its bulky aromatic substituent .

Structural and Functional Comparison Table

Research Findings and Trends

- Sulfolane Derivatives: The tetrahydro-1,1-dioxido-3-thienyl group in the target compound is rare but notable for its polar, non-aromatic sulfone structure. Similar motifs appear in spirocyclic compounds for anticonvulsant or anti-inflammatory applications .

- Ester vs. Salt Forms : Methyl esters (e.g., target compound) are typically lipophilic, favoring membrane permeability, while sodium salts (e.g., Sodium Lauroyl Sarcosinate) enhance solubility for topical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.